Binding Affinity of dTDP in Helicase Hexamerization vs. ATP
In the study of bacteriophage T7 gene 4 helicase, dTDP demonstrates significantly higher binding affinity compared to the more commonly used nucleotide ATP. This directly impacts experimental design for helicase assays where nucleotide occupancy and oligomerization state are critical [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 4 × 10-6 M |
| Comparator Or Baseline | ATP (Kd = 3 × 10-5 M) |
| Quantified Difference | 7.5-fold higher affinity for dTDP vs. ATP |
| Conditions | Equilibrium binding assay with T7 gene 4 helicase in vitro. |
Why This Matters
This demonstrates that dTDP is a superior ligand for studying high-affinity nucleotide binding and allosteric regulation in hexameric helicases, providing a 7.5x signal advantage over ATP.
- [1] Hingorani, M. M.; Patel, S. S. Cooperative Interactions of Nucleotide Ligands Are Linked to Oligomerization and DNA Binding in Bacteriophage T7 Gene 4 Helicases. Biochemistry 1996, 35, 7, 2218–2228. View Source
